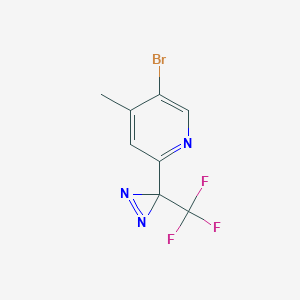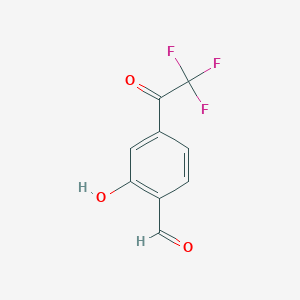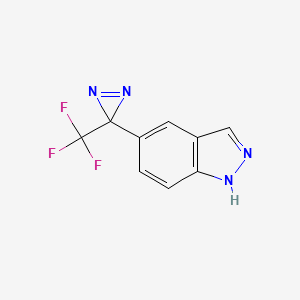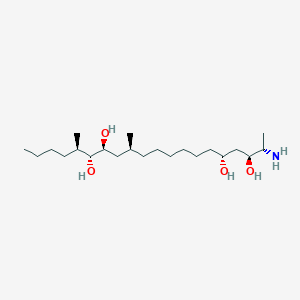
(2S,3S,5R,12S,14S,15R,16R)-2-アミノ-12,16-ジメチルエイコサン-3,5,14,15-テトラオール
概要
説明
(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol is a hydrolysis product of fumonisins, which are mycotoxins produced by Fusarium fungi. These fungi commonly infect cereal grains and other foods. (2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol retains biological activity and exhibits phytotoxicity .
科学的研究の応用
(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of mycotoxins.
Biology: Researchers investigate its effects on plant and animal cells, including its phytotoxicity and impact on cellular processes.
Medicine: It is studied for its potential health effects, including its role in diseases caused by mycotoxin contamination.
Industry: It is used in the development of analytical methods for detecting mycotoxins in food and feed products
作用機序
Target of Action
It is known that this compound is a hydrolysis product of fumonisins, which are toxic mycotoxins that commonly exist in food and feed .
Mode of Action
It is known that this compound retains the biological activity of its parent fumonisins . Fumonisins can induce many aspects of toxicity, leading to adverse effects on human and animal health .
Biochemical Pathways
It is known that fumonisins and their hydrolyzed forms can induce dna damage, enhance lipid peroxidation, and cause protein damage .
Pharmacokinetics
A study has developed a method for the quantitative determination of fumonisins and their hydrolyzed metabolites in broiler chicken feed and excreta . This method enables the investigation of migration and transformation of fumonisins and their hydrolyzed forms in chickens, as well as further assessment of the exposure risk in the food chain .
Result of Action
It is known that both the parent and hydrolyzed fumonisins could induce growth retardation, tissue damage, and the imbalance of intestinal microbiota in broilers .
Action Environment
The action of Hydrolyzed Fumonisin B2 can be influenced by environmental factors. For instance, the pH of the environment can affect the activity of enzymes involved in the biodegradation of fumonisins . Furthermore, fumonisins and their hydrolyzed forms can contaminate maize and maize products, especially in broiler feed . This indicates that the harmful effects of Hydrolyzed Fumonisin B2 cannot be ignored during food safety risk assessment .
生化学分析
Biochemical Properties
Hydrolyzed Fumonisin B2 plays a role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with ceramide synthase, an enzyme involved in sphingolipid metabolism. Hydrolyzed Fumonisin B2 inhibits ceramide synthase, leading to the accumulation of sphinganine and sphingosine, which disrupts sphingolipid metabolism . Additionally, Hydrolyzed Fumonisin B2 can interact with other proteins involved in cellular signaling pathways, although these interactions are less well-characterized.
Cellular Effects
Hydrolyzed Fumonisin B2 affects various types of cells and cellular processes. In broiler chickens, exposure to Hydrolyzed Fumonisin B2 has been shown to decrease body weight and tissue weight, particularly affecting the testes . It also significantly impacts the intestinal microbiota, altering the relative abundance of bacteria from the Firmicutes and Proteobacteria phyla . These changes can lead to growth retardation, tissue damage, and an imbalance in the intestinal microbiota.
Molecular Mechanism
The molecular mechanism of Hydrolyzed Fumonisin B2 involves its inhibition of ceramide synthase, which disrupts sphingolipid metabolism . This inhibition leads to the accumulation of sphinganine and sphingosine, which can interfere with cell signaling pathways and induce apoptosis. Hydrolyzed Fumonisin B2 may also affect gene expression by altering the levels of sphingolipid metabolites, although the specific genes involved are not well-defined.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydrolyzed Fumonisin B2 can change over time. Studies have shown that Hydrolyzed Fumonisin B2 is relatively stable under alkaline conditions, which are used to hydrolyze Fumonisin B2 into its hydrolyzed form . The long-term effects on cellular function are still being investigated. In broiler chickens, the migration and transformation of Hydrolyzed Fumonisin B2 have been studied using ultra-performance liquid chromatography combined with tandem mass spectrometry .
Dosage Effects in Animal Models
The effects of Hydrolyzed Fumonisin B2 vary with different dosages in animal models. In broiler chickens, higher doses of Hydrolyzed Fumonisin B2 have been associated with more significant growth retardation and tissue damage The specific threshold effects and toxic or adverse effects at high doses are still being studied
Metabolic Pathways
Hydrolyzed Fumonisin B2 is involved in metabolic pathways related to sphingolipid metabolism. It interacts with ceramide synthase, leading to the accumulation of sphinganine and sphingosine . These metabolites can affect various cellular processes, including cell signaling and apoptosis. The metabolism and biotransformation of Hydrolyzed Fumonisin B2 through the intestinal microbiota and liver have been studied extensively in pigs .
Transport and Distribution
Hydrolyzed Fumonisin B2 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In broiler chickens, the migration and transformation of Hydrolyzed Fumonisin B2 have been studied using ultra-performance liquid chromatography combined with tandem mass spectrometry . The specific transporters and binding proteins involved in its distribution are still being investigated.
Subcellular Localization
The subcellular localization of Hydrolyzed Fumonisin B2 and its effects on activity or function are not well-characterized. It is known that Hydrolyzed Fumonisin B2 can interact with ceramide synthase, which is localized in the endoplasmic reticulum
準備方法
(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol is typically prepared through alkaline hydrolysis of Fumonisin B2. The process involves treating Fumonisin B2 with an alkaline solution, such as sodium hydroxide, which breaks down the ester bonds in the molecule, resulting in the hydrolyzed form . The hydrolyzed product is then extracted using solvents like ethyl acetate or acetonitrile, concentrated, and reconstituted for analysis .
化学反応の分析
(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, altering its biological activity.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, modifying its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol is similar to other hydrolyzed fumonisins, such as Hydrolyzed Fumonisin B1 and Hydrolyzed Fumonisin B3. it is unique in its specific biological activity and phytotoxicity. Other similar compounds include:
Hydrolyzed Fumonisin B1: Another hydrolysis product of fumonisins with similar biological activity.
Hydrolyzed Fumonisin B3: Also a hydrolysis product with distinct properties and effects
(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol stands out due to its specific inhibitory effects on sphingosine acyltransferase and its unique impact on sphingolipid metabolism.
特性
IUPAC Name |
(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47NO4/c1-5-6-12-17(3)22(27)21(26)14-16(2)11-9-7-8-10-13-19(24)15-20(25)18(4)23/h16-22,24-27H,5-15,23H2,1-4H3/t16-,17+,18-,19+,20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYFGSXVLITXCG-FAGWYDQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the conversion of Hydrolyzed Fumonisin B1 to Hydrolyzed Fumonisin B2 important for analytical chemistry?
A1: Hydrolyzed fumonisins (HF) are a significant food safety concern as they retain biological activity despite being breakdown products of fumonisins, mycotoxins produced by Fusarium fungi. [] The detection of HF in food necessitates reliable analytical standards. Since Hydrolyzed Fumonisin B1 (HFB1) is more readily available, its conversion to Hydrolyzed Fumonisin B2 (HFB2) provides a method for obtaining a wider range of HF standards. This is crucial for developing accurate and sensitive analytical techniques to detect and quantify these toxins in food products, contributing to better food safety control. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1487223.png)
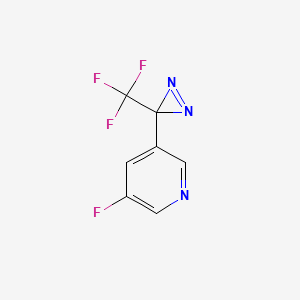
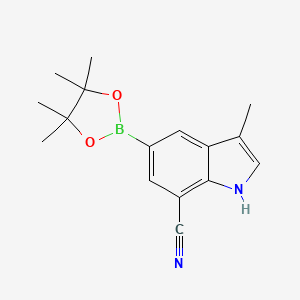

![5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid](/img/structure/B1487231.png)
![Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B1487232.png)
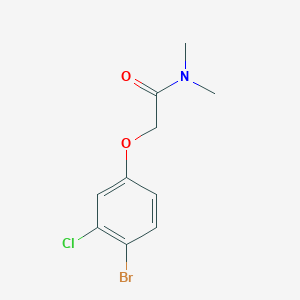
![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B1487235.png)

